
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 1,1-dimethylethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate typically involves the reaction of 2,4-dichlorophenylpiperazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in a biological setting, the compound may interact with cellular receptors to elicit a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenylpiperazine: A precursor in the synthesis of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate.
Tert-butyl chloroformate: Used in the esterification reaction to form the final compound.
Other piperazine derivatives: Compounds with similar structures but different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the 2,4-dichlorophenyl group and the 1,1-dimethylethyl ester group imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1228569-58-1 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m1/s1 |
Clé InChI |
RMJRAHIFILWBBI-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)


![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
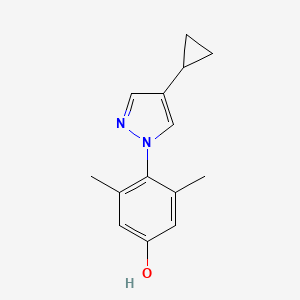
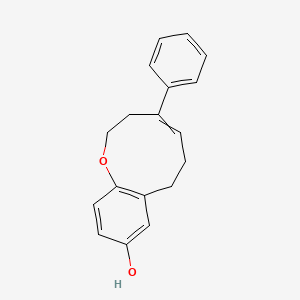
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
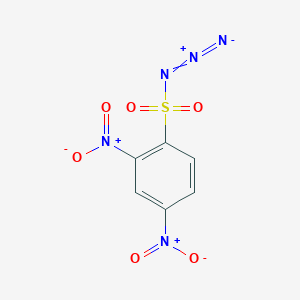
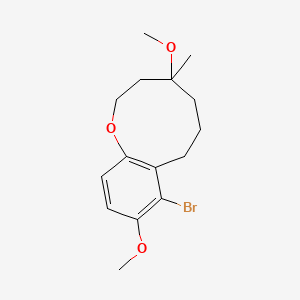
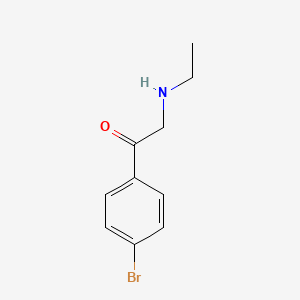
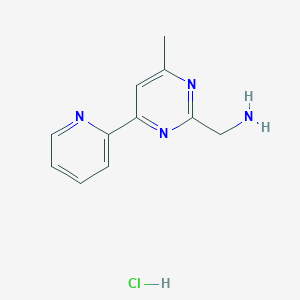
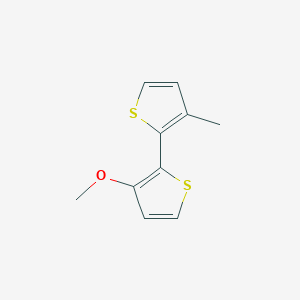
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
